1,3-Propanediol, 1-(4-methoxyphenyl)-
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Overview
Description
1,3-Propanediol, 1-(4-methoxyphenyl)- is an organic compound characterized by the presence of a propanediol backbone with a methoxyphenyl group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 1-(4-methoxyphenyl)- can be synthesized through several methods. One common approach involves the hydration of acrolein in the presence of a chelate-forming ion exchanger resin based on polystyrene/divinylbenzene as a catalyst, followed by the hydrogenation of the resulting 3-hydroxypropionaldehyde . Another method includes the use of stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases in a one-pot, two-step cascade, achieving high isomeric purity .
Industrial Production Methods: Industrial production of 1,3-Propanediol, 1-(4-methoxyphenyl)- often involves biocatalytic processes due to their high efficiency and selectivity. These processes are designed to be sustainable, with a focus on reducing the ecological footprint by employing biocatalysts and recycling coproducts .
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediol, 1-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in β-alkylation reactions catalyzed by ruthenium complexes .
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-Propanediol, 1-(4-methoxyphenyl)- include oxidizing agents, reducing agents, and catalysts such as ruthenium complexes. The reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products: The major products formed from the reactions of 1,3-Propanediol, 1-(4-methoxyphenyl)- depend on the specific reaction conditions. For example, β-alkylation reactions can yield various alkylated derivatives .
Scientific Research Applications
1,3-Propanediol, 1-(4-methoxyphenyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential anti-inflammatory properties and as a synthon for pharmaceutical drugs such as ®-tamsulosin and silibinin . In the industry, it is utilized in the production of polymers, adhesives, and coatings .
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act on haloalkane dehalogenase and ADP-ribosylation factor 1, influencing various biochemical processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Propanediol, 1-(4-methoxyphenyl)- can be compared with other similar compounds such as 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol and 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 1,3-Propanediol, 1-(4-methoxyphenyl)- lies in its specific methoxyphenyl group, which imparts distinct chemical and biological properties.
Conclusion
1,3-Propanediol, 1-(4-methoxyphenyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
70760-15-5 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O3/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,10-12H,6-7H2,1H3 |
InChI Key |
UAULCHHRFVWPJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCO)O |
Origin of Product |
United States |
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